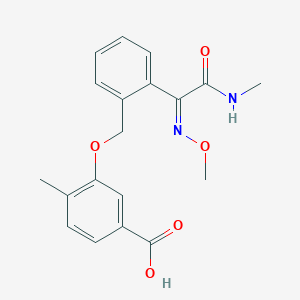
Dimoxystrobin-5-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Dimoxystrobin-5-benzoic acid involves several steps. One common method includes the nitration of benzoic acid using nitric acid or a mixture of nitric and sulfuric acids . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反应分析
Dimoxystrobin-5-benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Dimoxystrobin-5-benzoic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of Dimoxystrobin-5-benzoic acid involves inhibiting the replication of viruses and bacteria. It targets specific molecular pathways, preventing the growth and proliferation of microbial cells . The compound’s antiparasitic and antiviral properties are attributed to its ability to interfere with the metabolic processes of pathogens .
相似化合物的比较
Dimoxystrobin-5-benzoic acid can be compared to other similar compounds, such as:
Florylpicoxamid: Another fungicide with similar applications in agriculture.
Pyrazachlor: A herbicide with different chemical properties but similar uses in controlling plant diseases.
Carbendazim: A fungicide used in agriculture, known for its broad-spectrum activity.
This compound stands out due to its unique combination of antibacterial, antifungal, and antiparasitic properties, making it versatile in various scientific and industrial applications .
属性
分子式 |
C19H20N2O5 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
3-[[2-[(Z)-N-methoxy-C-(methylcarbamoyl)carbonimidoyl]phenyl]methoxy]-4-methylbenzoic acid |
InChI |
InChI=1S/C19H20N2O5/c1-12-8-9-13(19(23)24)10-16(12)26-11-14-6-4-5-7-15(14)17(21-25-3)18(22)20-2/h4-10H,11H2,1-3H3,(H,20,22)(H,23,24)/b21-17- |
InChI 键 |
RKECPZYSBKSRJM-FXBPSFAMSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=C2/C(=N/OC)/C(=O)NC |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=C2C(=NOC)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester](/img/structure/B13444914.png)
![[SP-4-3-(R)]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum](/img/structure/B13444921.png)
![2-{[4-Amino-3-(3-Fluoro-4-Hydroxyphenyl)-1h-Pyrazolo[3,4-D]pyrimidin-1-Yl]methyl}-5-Methyl-3-(2-Methylphenyl)quinazolin-4(3h)-One](/img/structure/B13444923.png)
![2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate](/img/structure/B13444938.png)
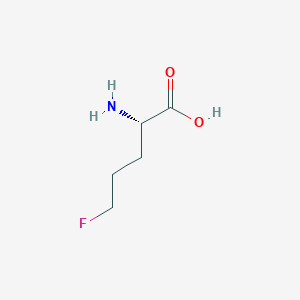
![3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444943.png)
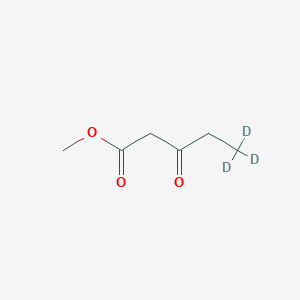
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate](/img/structure/B13444953.png)
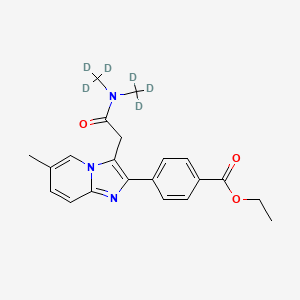
![3-[7,12,17-Tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13444963.png)
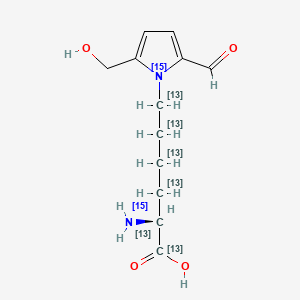
amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13444966.png)
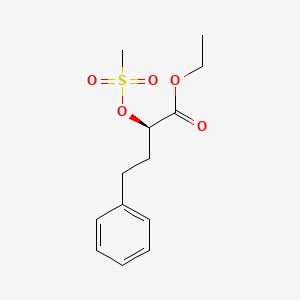
![sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate](/img/structure/B13444972.png)
